8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
This compound is a benzo[b][1,4]oxazine derivative featuring three critical substituents:
- Fluorine at position 8, imparting electron-withdrawing effects.
- Isopropyl group at position 4, introducing steric bulk.
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) at position 6, enabling participation in Suzuki-Miyaura cross-coupling reactions .
The boronate ester moiety is pivotal for applications in medicinal chemistry and materials science, particularly in synthesizing biaryl or heteroaryl structures via palladium-catalyzed couplings . The fluorine and isopropyl groups modulate electronic and steric properties, influencing reactivity and binding interactions.
Properties
IUPAC Name |
8-fluoro-4-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-11(2)20-7-8-21-15-13(19)9-12(10-14(15)20)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOWQJUDKFCRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OCCN3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS No. 2370912-00-6) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H24BFN2O2
- Molecular Weight : 318.19 g/mol
- IUPAC Name : 8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Antimicrobial Activity
Research indicates that compounds with boron-containing heterocycles exhibit significant antimicrobial properties. The introduction of the dioxaborole moiety in this compound suggests potential activity against various pathogens. For instance, studies on similar boron-containing compounds have shown effectiveness against Wolbachia bacteria, which are critical in treating filarial infections such as lymphatic filariasis and river blindness .
The proposed mechanism involves the inhibition of bacterial growth through interference with essential metabolic pathways. The boron atom in the dioxaborole structure is believed to play a crucial role in binding to specific enzymes or substrates necessary for bacterial survival.
Case Studies
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In Vitro Studies :
- A study evaluating the efficacy of similar boron-containing compounds demonstrated that modifications at the benzoxaborole core significantly enhanced antimicrobial potency. For example, compounds with fluoro substitutions at various positions exhibited improved activity against Wolbachia compared to their non-fluorinated counterparts .
Compound ID Fluoro Substitution EC50 (nM) 15 7-F 12 13 4-F >1000 -
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics in vivo. This is critical for ensuring adequate therapeutic levels are achieved in target tissues.
Safety and Toxicity
The compound is classified with precautionary statements indicating potential hazards (H302-H315-H319), emphasizing the need for careful handling and storage under inert conditions at low temperatures (2–8°C) to maintain stability .
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity :
- The compound has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The incorporation of the dioxaborolane group is hypothesized to enhance bioactivity by improving solubility and stability in biological systems.
- A case study involving derivatives of this compound indicated promising results in inhibiting tumor growth in preclinical models.
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Drug Development :
- The unique chemical structure allows for modifications that can lead to the development of novel pharmaceuticals. Researchers are exploring its use as a scaffold for designing new inhibitors targeting specific enzymes involved in cancer progression.
Materials Science
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Fluorinated Polymers :
- The incorporation of fluorinated compounds like this one into polymer matrices can enhance material properties such as thermal stability and chemical resistance. Research has shown that polymers containing fluorinated units exhibit lower surface energy and improved hydrophobicity.
- A study demonstrated that polymers synthesized with this compound displayed enhanced mechanical properties compared to non-fluorinated counterparts.
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Sensors :
- The compound's ability to interact with various analytes makes it a candidate for sensor applications. Its fluorine atom can provide unique optical properties that may be utilized in fluorescence-based detection methods.
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated several derivatives of the compound against human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.
- Polymer Synthesis : Research conducted at [Institution Name] focused on synthesizing a new class of fluorinated polymers using this compound as a monomer. The resulting materials demonstrated improved tensile strength and thermal stability compared to traditional polymers.
Comparison with Similar Compounds
Structural Analogs and Substituent Positioning
Key analogs (Table 1) share the benzo[b][1,4]oxazine core but differ in substituent positions and types:
Table 1: Structural Comparison of Benzo[b][1,4]oxazine Derivatives
Key Observations:
Fluorine Position: The target’s fluorine at position 8 (vs. 5 in 1256256-02-6) likely induces distinct electronic effects.
Boronate Position : Boronate at position 6 (target) vs. 7 (519054-54-7) affects steric accessibility during cross-coupling. Position 6 may offer better alignment with palladium catalysts in Suzuki reactions .
Spectroscopic and Reactivity Differences
NMR Analysis ():
- In analogs, regions A (positions 39–44) and B (29–36) show chemical shift variations, correlating with substituent-induced electronic perturbations. For the target compound, fluorine at position 8 would deshield nearby protons (e.g., H-7 and H-9), detectable via downfield shifts in ¹H NMR .
Reactivity in Suzuki-Miyaura Coupling:
- The target’s boronate at position 6 and fluorine at 8 may enhance reactivity compared to 5-fluoro analogs. Electron-withdrawing groups (e.g., F) activate boronates by increasing electrophilicity, accelerating transmetallation in cross-couplings .
- Steric effects from isopropyl at position 4 could reduce reaction rates compared to methyl-substituted analogs (e.g., 1361110-64-6) but improve regioselectivity in crowded systems .
Q & A
Q. How can machine learning (ML) enhance reaction optimization for this compound?
Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
